molecular formula C11H15NO B14767455 1-((Benzyloxy)methyl)cyclopropanamine

1-((Benzyloxy)methyl)cyclopropanamine

Cat. No.: B14767455
M. Wt: 177.24 g/mol
InChI Key: OPUYSIGSHRNDFE-UHFFFAOYSA-N
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Description

1-((Benzyloxy)methyl)cyclopropanamine is a cyclopropane derivative featuring a benzyloxymethyl substituent attached to the cyclopropane ring, with a primary amine group. This compound is of interest in organic synthesis and medicinal chemistry due to its strained cyclopropane ring, which can confer unique reactivity and biological activity.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(phenylmethoxymethyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO/c12-11(6-7-11)9-13-8-10-4-2-1-3-5-10/h1-5H,6-9,12H2

InChI Key

OPUYSIGSHRNDFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)methyl)cyclopropanamine typically involves the reaction of cyclopropanone derivatives with benzyl alcohol in the presence of a suitable catalyst. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form cyclopropane intermediates, which are then reacted with benzyl alcohol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)methyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols .

Scientific Research Applications

1-((Benzyloxy)methyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-((Benzyloxy)methyl)cyclopropanamine, highlighting differences in substituents, synthesis routes, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Yield/Purity CAS/Reference
This compound C11H15NO 177.24 g/mol Benzyloxymethyl, cyclopropane, amine Not explicitly detailed; likely via nitrocyclopropane intermediates N/A N/A
trans-2-[4-(Benzyloxy)phenyl]cyclopropanamine C16H17NO 239.31 g/mol Benzyloxy-phenyl, cyclopropane, amine Nitrocyclopropane reduction and functionalization 26% yield (white solid) N/A
1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride C11H13N3O·HCl 247.70 g/mol Benzoxazole, cyclopropane, amine Cyclopropane ring formation followed by benzoxazole coupling 95% purity EN300-231589
1-(methylamino)cyclopropane-1-carboxylate C10H18F2N2O2 236.26 g/mol Methylamino, ester, cyclopropane Esterification of cyclopropanecarboxylic acid 95% purity 104768-35-6
α-cyclopropyl-4-methoxybenzylamine C12H17NO 191.27 g/mol Methoxybenzyl, cyclopropane, amine Reductive amination of cyclopropane derivatives Data unavailable 71477-15-1

Key Structural and Functional Differences:

Substituent Effects: The benzyloxymethyl group in this compound increases steric bulk compared to simpler analogs like α-cyclopropyl-4-methoxybenzylamine, which has a methoxybenzyl group . This may influence binding affinity in biological targets.

Synthetic Complexity: Compounds with aryl substituents (e.g., trans-2-[4-(benzyloxy)phenyl]cyclopropanamine) require multi-step syntheses involving nitrocyclopropane intermediates and chromatographic purification (5–10% EtOAc/hexanes) . Ester derivatives like 1-(methylamino)cyclopropane-1-carboxylate are synthesized via straightforward esterification but exhibit lower molecular weights and altered solubility profiles .

Physicochemical Properties: The hydrochloride salt form of benzoxazole-containing analogs (e.g., 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride) improves water solubility compared to free bases .

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